3-(3,5-Dichlorophenylamino)propionic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(3,5-Dichlorophenylamino)propionic acid typically involves the reaction of 3,5-dichloroaniline with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-(3,5-Dichlorophenylamino)propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
3-(3,5-Dichlorophenylamino)propionic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the context of proteomics and drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenylamino)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
3-(3,5-Dichlorophenylamino)propionic acid can be compared with other similar compounds, such as:
3-(3,5-Dichlorophenyl)propionic acid: This compound lacks the amino group, which may affect its reactivity and biological activity.
3-(3,5-Dichlorophenylamino)butyric acid: The additional carbon in the butyric acid chain can influence its chemical properties and interactions.
3-(3,5-Dichlorophenylamino)acetic acid: The shorter acetic acid chain may result in different reactivity and biological effects.
Properties
IUPAC Name |
3-(3,5-dichloroanilino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-7(11)5-8(4-6)12-2-1-9(13)14/h3-5,12H,1-2H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQFNPSDKJAWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476617 |
Source
|
Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150571-02-1 |
Source
|
Record name | N-(3,5-Dichlorophenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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